molecular formula C9H9FO2 B11813137 (R)-2-((3-Fluorophenoxy)methyl)oxirane

(R)-2-((3-Fluorophenoxy)methyl)oxirane

Katalognummer: B11813137
Molekulargewicht: 168.16 g/mol
InChI-Schlüssel: SESYYUSVZQAGGO-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-((3-Fluorophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a fluorophenoxy group attached to the oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((3-Fluorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 3-fluorophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the nucleophilic substitution of the hydroxyl group of ®-glycidol by the fluorophenoxy group, resulting in the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of ®-2-((3-Fluorophenoxy)methyl)oxirane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((3-Fluorophenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-2-((3-Fluorophenoxy)methyl)oxirane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-((3-Fluorophenoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-((3-Fluorophenoxy)methyl)oxirane: The enantiomer of ®-2-((3-Fluorophenoxy)methyl)oxirane, with similar chemical properties but different biological activities.

    2-((3-Chlorophenoxy)methyl)oxirane: A similar compound with a chlorine atom instead of a fluorine atom, which can result in different reactivity and biological effects.

    2-((3-Bromophenoxy)methyl)oxirane: A similar compound with a bromine atom instead of a fluorine atom, which can also result in different reactivity and biological effects.

Uniqueness

®-2-((3-Fluorophenoxy)methyl)oxirane is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H9FO2

Molekulargewicht

168.16 g/mol

IUPAC-Name

(2R)-2-[(3-fluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1

InChI-Schlüssel

SESYYUSVZQAGGO-VIFPVBQESA-N

Isomerische SMILES

C1[C@@H](O1)COC2=CC(=CC=C2)F

Kanonische SMILES

C1C(O1)COC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.